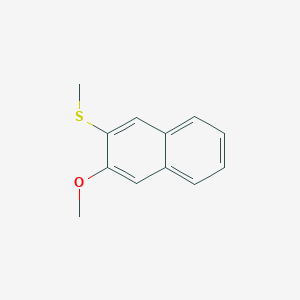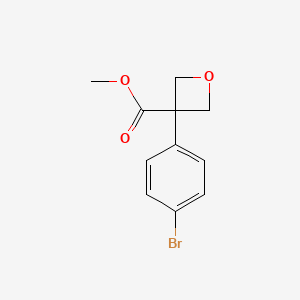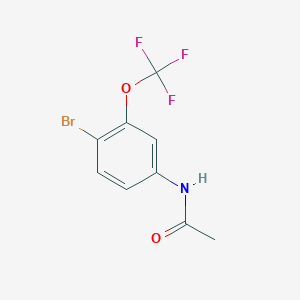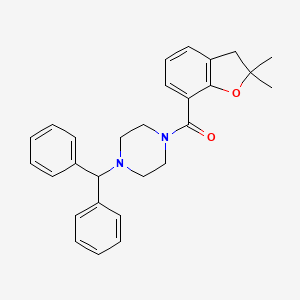
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalytic Applications
One notable application involves the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug. The process employs dimethyl carbonate as a greener methylation agent, highlighting an environmentally friendly approach to chemical synthesis. The study demonstrates the efficiency of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst, achieving a high conversion and selectivity towards 2-methoxynaphthalene under optimized conditions. This work underscores the potential of using solid base catalysts in sustainable chemical processes (Yadav & Salunke, 2013).
Synthetic Applications
(3-Methoxynaphthalen-2-yl)(methyl)sulfane also finds application in the synthesis of various bioactive compounds. For instance, it has been used in the preparation of 2-bromo-6-methoxynaphthalene, an important intermediate for the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The use of environmentally benign reagents like dimethyl carbonate for methylation steps in these syntheses is highlighted, demonstrating a move towards greener synthetic methods (Xu & He, 2010).
Photodynamic Therapy Applications
Further expanding its utility, derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been explored for their potential in photodynamic therapy (PDT). A study involving the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates these compounds' potential as Type II photosensitizers for cancer treatment in PDT. These derivatives show promising properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Additionally, some derivatives synthesized from (3-Methoxynaphthalen-2-yl)(methyl)sulfane have shown potential antibacterial activity. A study on the synthesis and evaluation of 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide reports its effectiveness against both gram-positive and gram-negative bacteria. This highlights the compound's role in the development of new antibacterial agents, showcasing the broader pharmaceutical applications of (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives (Mamatha, Babu, Mukkanti, & Pal, 2011).
Properties
IUPAC Name |
2-methoxy-3-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVFRPAVPSEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)


![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)




![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)


